molecular formula C8H6N2O2 B15131329 4-Methyl-5-methylidene-2,6-dioxopyridine-3-carbonitrile

4-Methyl-5-methylidene-2,6-dioxopyridine-3-carbonitrile

Katalognummer: B15131329
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: OUOVUZSNPWKQGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a pyridine ring substituted with hydroxy, methyl, oxo, and nitrile groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-oxo-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, while reduction can produce 6-hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-amine .

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-amine
  • 6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Uniqueness

6-Hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methyl, oxo, and nitrile groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C8H6N2O2

Molekulargewicht

162.15 g/mol

IUPAC-Name

4-methyl-5-methylidene-2,6-dioxopyridine-3-carbonitrile

InChI

InChI=1S/C8H6N2O2/c1-4-5(2)7(11)10-8(12)6(4)3-9/h2H2,1H3,(H,10,11,12)

InChI-Schlüssel

OUOVUZSNPWKQGX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)NC(=O)C1=C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.